molecular formula C12H9N3O6S B4899020 4-nitro-N-(4-nitrophenyl)benzenesulfonamide

4-nitro-N-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B4899020
M. Wt: 323.28 g/mol
InChI Key: VYBGGRRWUZEVPN-UHFFFAOYSA-N
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Description

4-nitro-N-(4-nitrophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H9N3O6S and its molecular weight is 323.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.02120619 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O6S/c16-14(17)10-3-1-9(2-4-10)13-22(20,21)12-7-5-11(6-8-12)15(18)19/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBGGRRWUZEVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 4 Nitro N 4 Nitrophenyl Benzenesulfonamide Within Contemporary Chemical Research

Significance of Benzenesulfonamide (B165840) Scaffolds in Advanced Organic Chemistry

The benzenesulfonamide scaffold is a cornerstone in organic and medicinal chemistry. This structural motif, characterized by a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH-), is valued for its chemical stability and its capacity to engage in various non-covalent interactions, most notably hydrogen bonding through the N-H and S=O groups. nih.govrsc.org

In medicinal chemistry, benzenesulfonamide derivatives are renowned for their wide range of biological activities. A primary example is their role as carbonic anhydrase inhibitors, which has led to treatments for glaucoma, epilepsy, and certain types of cancer. nih.govrsc.org The sulfonamide group can act as a zinc-binding group in the active site of these metalloenzymes. nih.gov Furthermore, this scaffold is integral to the design of various other therapeutic agents, including certain anti-influenza inhibitors and novel anticancer agents. nih.gov The versatility of the benzene ring allows for substitutions that can fine-tune the molecule's steric and electronic properties, thereby optimizing its interaction with biological targets. nih.gov

In organic synthesis, the benzenesulfonamide group serves as a versatile functional handle and a protecting group for amines. Its strong electron-withdrawing nature influences the reactivity of the attached benzene ring, facilitating certain types of chemical transformations.

Evolution of Research Trajectories for Nitro-Substituted Benzenesulfonamides

The introduction of nitro (-NO₂) groups onto the benzenesulfonamide framework, as seen in 4-nitro-N-(4-nitrophenyl)benzenesulfonamide , significantly influences the molecule's properties and research applications. The nitro group is a powerful electron-withdrawing group, which can enhance the biological activity or chemical reactivity of the parent molecule. nih.gov

Historically, nitroaromatic compounds have been pivotal as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals, primarily because the nitro group can be readily reduced to an amino group (-NH₂), a key building block for a vast array of more complex molecules. nih.gov

Contemporary research into nitro-substituted benzenesulfonamides often focuses on several key areas:

Medicinal Chemistry: The presence of nitro groups can modulate the pharmacokinetic properties of a drug candidate and introduce new binding interactions with target proteins. For instance, certain nitro-substituted sulfonamide derivatives have been investigated for their potent inhibitory effects against cancer cell lines. rsc.org The electron-withdrawing nature of the nitro group can impact the acidity of the sulfonamide N-H, which can be crucial for binding to enzyme active sites. nih.gov

Materials Science: Nitroaromatic compounds are known for their applications in materials with specific optical or electronic properties. The charge-transfer characteristics of these molecules make them candidates for use in nonlinear optics and as components in fluorescent sensors for detecting other chemical species.

Synthetic Intermediates: As with simpler nitroaromatics, nitro-substituted benzenesulfonamides are valuable precursors. The synthesis of related compounds often involves the reaction of a nitrobenzenesulfonyl chloride with a nitroaniline. A plausible synthetic route to This compound would involve the condensation of 4-nitrobenzenesulfonyl chloride with 4-nitroaniline (B120555). mdpi.com

The research trajectory has evolved from using these compounds as simple synthetic intermediates to exploring their nuanced roles in complex biological systems and advanced materials, driven by a deeper understanding of how the nitro group's electronic effects can be harnessed. nih.gov

Methodological Frameworks for Investigating Complex Organic Molecules

The structural elucidation and characterization of a complex organic molecule like This compound rely on a suite of sophisticated analytical techniques. These methods provide a comprehensive picture of the molecule's identity, purity, structure, and conformation. ijpsjournal.comonlineorganicchemistrytutor.comalgoreducation.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. rroij.com For the target compound, NMR would confirm the presence and connectivity of the two distinct para-substituted benzene rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rroij.com The spectrum of This compound would be expected to show characteristic absorption bands for the N-H bond, the S=O stretches of the sulfonamide, and the symmetric and asymmetric stretches of the nitro groups.

Mass Spectrometry (MS): This technique determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. rroij.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. ijpsjournal.com

Crystallographic and Computational Techniques:

Single-Crystal X-ray Diffraction: When a suitable single crystal can be grown, this technique provides unambiguous, high-resolution 3D structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Analysis of related sulfonamide structures shows that intermolecular hydrogen bonding plays a significant role in their crystal packing. mdpi.comresearchgate.net

Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), are increasingly used to predict molecular properties. These calculations can provide insights into the molecule's 3D geometry, electronic structure (e.g., orbital energies, charge distribution), and predicted spectroscopic data, which can be compared with experimental results to confirm structural assignments. nih.gov

The combination of these methodologies provides a robust framework for the comprehensive investigation of novel and complex organic molecules, moving from initial synthesis and identification to a deep understanding of their structure and potential function. ijpsjournal.comrroij.com

Data Tables

Due to the limited specific experimental data for This compound in the scientific literature, the following tables present calculated or expected data based on its structure and data from closely related analogues.

Table 1: Predicted Physicochemical Properties for this compound

Click to view table
PropertyPredicted ValueMethod/Note
Molecular FormulaC₁₂H₉N₃O₆SBased on structure
Molecular Weight323.28 g/mol Calculated
XLogP33.3Computationally predicted
Hydrogen Bond Donors1From N-H group
Hydrogen Bond Acceptors6From O atoms in SO₂ and NO₂
PSA (Polar Surface Area)141.5 ŲComputationally predicted

Table 2: Expected Characteristic Spectroscopic Data for this compound

Click to view table
TechniqueFeatureExpected Region/Value
IR Spectroscopy N-H stretch~3300 cm⁻¹
Asymmetric SO₂ stretch~1350 cm⁻¹
Symmetric SO₂ stretch~1160 cm⁻¹
Asymmetric NO₂ stretch~1530 cm⁻¹
Symmetric NO₂ stretch~1350 cm⁻¹
¹H NMR Aromatic Protonsδ 7.5-8.5 ppm (two distinct AA'BB' systems)
N-H Protonδ ~10-11 ppm (broad singlet)
¹³C NMR Aromatic Carbonsδ 110-150 ppm

Note: These are generalized expected values. Actual experimental values can vary based on solvent and other experimental conditions.

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Nitro N 4 Nitrophenyl Benzenesulfonamide and Its Derivatives

Novel Synthetic Routes and Strategies for the Benzenesulfonamide (B165840) Core

The construction of the N-aryl benzenesulfonamide scaffold has been a focal point of synthetic innovation, moving beyond classical methods to more sophisticated catalytic systems and functionalization techniques.

Palladium-Catalyzed Cross-Coupling Approaches in N-Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.org This methodology allows for the coupling of amines with aryl halides or triflates and is applicable to the synthesis of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide. The reaction would involve the coupling of 4-nitrobenzenesulfonamide (B188996) with a 4-halo-nitrobenzene, such as 4-bromonitrobenzene or 4-chloronitrobenzene.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the sulfonamide, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl sulfonamide and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the efficiency of the catalytic cycle, with sterically hindered and electron-rich phosphine (B1218219) ligands often providing the best results.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2X-PhosK3PO4Toluene100-120Good to Excellent
Pd2(dba)3BINAPCs2CO3Dioxane90-110Good
Pd(PPh3)4-NaOtBuTHF80-100Moderate to Good

This is an interactive data table based on typical conditions for Buchwald-Hartwig amination of sulfonamides and may not represent the specific synthesis of this compound.

The presence of electron-withdrawing nitro groups on both the sulfonamide and the aryl halide can influence the reaction kinetics. The electron-withdrawing nature of the nitro group on the aryl halide can facilitate the oxidative addition step, while the acidity of the N-H bond in 4-nitrobenzenesulfonamide is increased, potentially aiding the deprotonation step.

Direct Functionalization and Derivatization Strategies

Direct functionalization strategies aim to introduce or modify functional groups on a pre-existing molecular scaffold, thus providing a more atom- and step-economical approach to derivatives. For this compound, direct C-H functionalization of the aromatic rings presents a modern approach to generate derivatives.

Palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides has been shown to occur with high ortho regioselectivity. mdpi.com This suggests that the existing nitro groups could direct the introduction of new substituents. For instance, the reaction of this compound with an aryl halide in the presence of a suitable palladium catalyst and a directing group could lead to the formation of more complex derivatives.

Another approach involves the modification of the nitro groups themselves. The reduction of one or both nitro groups to amino groups would yield amino-substituted derivatives, which could then be further functionalized. For example, palladium nanoparticles have been shown to be effective catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a reaction that could be adapted for the selective reduction of the nitro groups in this compound. nih.gov

Sulfur Dioxide Insertion Techniques for Sulfonyl Group Introduction

The introduction of the sulfonyl group is a critical step in the synthesis of benzenesulfonamides. Modern techniques involving the insertion of sulfur dioxide (SO2) offer an alternative to the use of pre-formed sulfonyl chlorides. These methods often utilize SO2 surrogates for easier handling.

One potential route to a precursor of this compound could involve a multi-component reaction where an aryl radical, an SO2 surrogate, and an amine are coupled. For instance, a 4-nitrophenyl radical could be generated from a 4-nitrobenzenediazonium (B87018) salt, which then reacts with an SO2 surrogate and 4-nitroaniline (B120555) to form the target molecule. This approach avoids the isolation of the often reactive sulfonyl chloride.

A common method for the synthesis of the key intermediate, 4-nitrobenzenesulfonyl chloride, involves the reaction of 4-nitroaniline. google.com A patented method describes the synthesis of p-nitrobenzenesulfonyl chloride from disulfide intermediates, which are then chlorinated. google.com

Chemo- and Regioselective Synthetic Pathways

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules. In the context of this compound, the inherent symmetry of the starting materials in a traditional synthesis (4-nitrobenzenesulfonyl chloride and 4-nitroaniline) simplifies regioselectivity concerns.

However, when synthesizing derivatives with different substitution patterns on the two aromatic rings, chemo- and regioselectivity become crucial. For example, in a palladium-catalyzed cross-coupling reaction between a di-halogenated benzene (B151609) and two different sulfonamides, the choice of catalyst, ligand, and reaction conditions can be tuned to favor the formation of the desired unsymmetrical product.

Similarly, in direct functionalization reactions, the inherent directing effects of the sulfonamide and nitro groups will govern the position of new substituents. The strongly electron-withdrawing nature of the nitro and sulfonyl groups will direct incoming electrophiles to the meta positions and nucleophiles to the ortho and para positions relative to these groups.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is essential for optimizing reaction conditions and expanding their scope.

Radical Coupling Mechanisms in C-N Bond Formation

While palladium-catalyzed reactions are often described by ionic mechanisms, radical pathways can also play a significant role in C-N bond formation. The formation of nitrogen-centered radicals as intermediates for constructing C-N bonds is a growing area of research. researchgate.net

In the context of synthesizing diarylsulfonamides, a hypothetical radical pathway could involve the generation of a 4-nitrophenyl radical and a 4-nitrobenzenesulfonamidyl radical. These two radicals could then couple to form the desired C-N bond. The generation of these radical species could be initiated by photoredox catalysis or by the use of radical initiators.

Investigation of Transition State Structures and Reaction Intermediates

The elucidation of transition state structures and reaction intermediates is crucial for understanding the reaction mechanisms governing the formation of this compound. While direct experimental observation of these transient species is often challenging, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for these investigations.

Computational studies on related N-arylation reactions for the synthesis of sulfonamides have provided valuable insights that can be extrapolated to the formation of the title compound. For instance, in copper-catalyzed Chan-Lam coupling reactions of sulfenamides, a computational mechanistic study revealed that N-arylation is both kinetically and thermodynamically favorable. The mechanism is proposed to proceed through the deprotonation of the sulfenamide (B3320178) nitrogen atom prior to reductive elimination. Such computational approaches allow for the mapping of the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

In the context of forming the N-S bond in sulfonamides, mechanistic studies have explored various pathways. For example, in the electrochemical oxidative coupling of thiols and amines, a proposed mechanism involves the initial formation of a disulfide intermediate from the thiol, followed by the generation of an aminium radical from the amine. The reaction between these intermediates leads to the formation of a sulfenamide, which is then further oxidized to the final sulfonamide product via a sulfinamide intermediate. While not specific to this compound, these studies provide a framework for understanding the potential intermediates in its synthesis.

Table 1: Key Intermediates and Transition States in Sulfonamide Synthesis

Intermediate/Transition StateDescriptionMethod of Investigation
Copper(I)-amidate complex A key intermediate in copper-catalyzed N-arylation reactions.Mechanistic studies and kinetic analysis.
Aminium radical A reactive intermediate formed from the oxidation of an amine.Electrochemical studies and mechanistic proposals.
Sulfenamide intermediate An intermediate species in the oxidative coupling of thiols and amines.Mechanistic proposals based on experimental observations.
Reductive elimination transition state The transition state leading to the formation of the C-N bond in cross-coupling reactions.Computational (DFT) studies.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact and enhance sustainability. jddhs.com This involves the development of methodologies that utilize environmentally benign solvents, reduce waste, and improve atom economy through catalyst design.

Catalyst Design for Enhanced Atom Economy and Selectivity

Catalyst design plays a pivotal role in developing sustainable synthetic routes with high atom economy and selectivity. mdpi.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. In the synthesis of diaryl sulfones, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been utilized as an inexpensive, non-toxic, and recyclable catalyst. nanomaterchem.com This catalytic system allows for the coupling of aryl sulfonic acid salts with various aryl halides in water, providing good to excellent yields and allowing for the easy recovery and reuse of the catalyst. nanomaterchem.com

The development of catalysts for the direct synthesis of N-arylsulfonamides from nitroarenes is another area of active research. tandfonline.comorganic-chemistry.org This approach is highly atom-economical as it utilizes readily available starting materials and avoids the pre-functionalization steps often required in traditional methods. Iron-catalyzed reactions have shown promise in this regard, enabling the coupling of nitroarenes with sodium arylsulfinates under mild conditions. organic-chemistry.org

Moreover, palladium-catalyzed three-component coupling reactions of aryl halides, a sulfur dioxide source, and hydrazines have been developed for the synthesis of aryl N-aminosulfonamides, demonstrating the potential for creating complex molecules in a single, atom-economical step. The design of recyclable catalysts, such as those supported on magnetic nanoparticles, further enhances the sustainability of these processes by allowing for easy separation and reuse, minimizing catalyst waste. nanomaterchem.com

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

Green Chemistry PrincipleApplication in Sulfonamide SynthesisKey Advantages
Use of Safer Solvents Synthesis in water or under solvent-free conditions. researchgate.netmdpi.comReduced toxicity, waste, and environmental impact. jddhs.com
Atom Economy Direct synthesis from nitroarenes; three-component coupling reactions. tandfonline.comorganic-chemistry.orgMaximizes incorporation of starting materials into the final product, reducing waste. mdpi.com
Catalysis Use of recyclable catalysts like copper ferrite nanoparticles; iron-based catalysts. nanomaterchem.comorganic-chemistry.orgEnhanced reaction efficiency, selectivity, and catalyst reusability.
Energy Efficiency Reactions at room temperature. researchgate.netReduced energy consumption.

Computational and Theoretical Chemistry of 4 Nitro N 4 Nitrophenyl Benzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Molecular Properties

No specific DFT studies detailing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for 4-nitro-N-(4-nitrophenyl)benzenesulfonamide have been found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Quantitative data regarding the HOMO and LUMO energies, as well as the HOMO-LUMO energy gap for this compound, are not available in published computational studies.

Charge Distribution and Electrostatic Potential Mapping

Specific charge distribution values for the atoms within the this compound molecule and its corresponding electrostatic potential map have not been reported.

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Preferred Conformations in Different Environments

There are no available molecular dynamics simulation studies that investigate the preferred conformations of this compound in various solvent environments or in the solid state.

Intramolecular Interactions and Conformational Stability

A detailed analysis of the specific intramolecular interactions (e.g., hydrogen bonds, π-π stacking) that contribute to the conformational stability of this compound is absent from the scientific literature.

Further computational research is required to elucidate the specific theoretical and chemical properties of this compound.

Reaction Pathway Modeling and Theoretical Prediction of Reactivity

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and predicting the reactivity of molecules. For this compound, these methods can map out the electronic landscape, identifying the most probable sites for chemical attack and the energetic feasibility of transformations.

The reactivity of this compound is governed by the distribution of electron density across its structure. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electrophilic and nucleophilic sites within the molecule. Key tools for this prediction include the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmkjc.in

The MEP provides a visual representation of the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions with a negative potential (typically colored red or yellow) are electron-rich and thus susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the nitro (NO₂) and sulfonyl (SO₂) groups are expected to be the most electron-rich areas, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the sulfonamide (N-H) group and the aromatic rings, influenced by the electron-withdrawing nitro and sulfonyl groups, would exhibit a more positive potential, indicating susceptibility to nucleophilic attack.

Frontier Molecular Orbital theory provides a quantum mechanical basis for understanding chemical reactivity. The HOMO represents the orbital from which electrons are most readily donated, indicating sites prone to electrophilic attack. The LUMO is the orbital that most readily accepts electrons, highlighting sites susceptible to nucleophilic attack. nih.govmkjc.inyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. mkjc.in

In the case of this compound, the HOMO is likely to be localized on the N-(4-nitrophenyl) moiety, while the LUMO is expected to be distributed over the 4-nitrobenzenesulfonyl portion of the molecule, facilitated by the strong electron-withdrawing nature of the nitro group. researchgate.net This distribution suggests that the N-(4-nitrophenyl) ring is the primary site for electrophilic attack, while the 4-nitrobenzenesulfonyl ring is more susceptible to nucleophilic substitution.

Table 1: Predicted Reactive Sites in this compound
Reactive Site TypePredicted LocationComputational Evidence
NucleophilicOxygen atoms of SO₂ and NO₂ groupsNegative regions in Molecular Electrostatic Potential (MEP) maps
ElectrophilicHydrogen atom of the N-H group, Aromatic ringsPositive regions in Molecular Electrostatic Potential (MEP) maps
Site for Electrophilic AttackN-(4-nitrophenyl) moietyLocalization of the Highest Occupied Molecular Orbital (HOMO)
Site for Nucleophilic Attack4-nitrobenzenesulfonyl moietyLocalization of the Lowest Unoccupied Molecular Orbital (LUMO)

Understanding the energetic landscape of a chemical reaction is fundamental to predicting its feasibility and rate. DFT calculations are commonly employed to model the reaction pathways of key chemical transformations involving sulfonamides, such as their synthesis and degradation. researchgate.netresearchgate.net For the formation of this compound, a key transformation is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and 4-nitroaniline (B120555).

The proposed mechanism for the formation of the S-N bond typically involves the attack of the amine nitrogen on the sulfonyl sulfur, followed by the elimination of a chloride ion. rsc.org DFT calculations can elucidate the geometry of the transition state and confirm the concerted or stepwise nature of this mechanism. Theoretical studies on similar sulfonamide formations have provided valuable insights into the factors influencing these reactions. rsc.org

Table 2: Hypothetical Energetic Profile for the Synthesis of this compound
Reaction CoordinateSpeciesCalculated Gibbs Free Energy (kcal/mol)
Reactants4-nitrobenzenesulfonyl chloride + 4-nitroaniline0 (Reference)
Transition State[Intermediate complex]‡ΔG‡ (Activation Energy)
ProductsThis compound + HClΔGr (Reaction Energy)

In Silico Methodologies for Molecular Design and Scaffold Optimization

The scaffold of this compound presents a foundation for the design of new chemical entities with tailored properties. In silico methodologies offer a rational and efficient approach to molecular design and scaffold optimization, enabling the exploration of vast chemical spaces.

The design of novel ligands based on the this compound scaffold can be guided by several computational principles aimed at modifying its physicochemical properties. The "tail approach" is a medicinal chemistry strategy that can be adapted for this purpose, where different substituents (tails) are added to the core scaffold to modulate properties such as solubility and molecular conformation. unifi.it

Computational methods can predict how modifications to the scaffold will affect its structural and electronic properties. For instance, altering the substitution pattern on the aromatic rings or modifying the sulfonamide linker can influence the molecule's rigidity and flexibility. unifi.it These conformational changes can be assessed through molecular dynamics simulations. The introduction of different functional groups will also alter the molecule's polarity and hydrogen bonding capabilities, which can be predicted through quantum chemical calculations. acs.orgnih.gov

Computational screening techniques, such as virtual screening and scaffold hopping, are powerful tools for discovering novel chemical entities based on a known molecular framework. researchgate.net Starting with the this compound scaffold, these methods can identify new molecules with similar structural features but potentially different properties.

Scaffold hopping involves replacing the core structure of a molecule with a different one while maintaining the spatial arrangement of key functional groups. chemrxiv.org This can lead to the discovery of novel molecular architectures. Generative models in computational chemistry can be employed to design new scaffolds that are predicted to have desirable properties. chemrxiv.org

Virtual screening, on the other hand, involves searching large chemical databases for molecules that are structurally similar to the query scaffold. This can be done through 2D similarity searches based on molecular fingerprints or 3D shape-based screening. The identified hits can then be further analyzed and prioritized using more advanced computational methods.

Based on a comprehensive search of available scientific literature and chemical databases, the specific experimental data required to fully construct the article on "this compound" according to the provided detailed outline is not available.

Specifically, no publicly accessible single-crystal X-ray diffraction studies for this compound could be located. The absence of this foundational crystallographic data makes it impossible to provide a scientifically accurate and detailed analysis for the following sections of your outline:

Advanced Structural Elucidation and Molecular Architecture of 4 Nitro N 4 Nitrophenyl Benzenesulfonamide

Single-Crystal X-ray Diffraction Studies

Polymorphism and Co-crystallization Phenomena

Furthermore, while general spectroscopic information exists for related sulfonamide compounds, detailed and specific high-resolution NMR, IR, and Raman spectroscopic analyses focused on novel derivatives of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide are also not available in the surveyed literature. This prevents the creation of in-depth content for:

Advanced Spectroscopic Characterization Techniques for Novel Derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Due to the strict instruction to focus solely on "this compound" and not introduce information outside the specified scope, an article that meets the requirements of the provided outline cannot be generated at this time. To attempt to do so would require speculating or using data from analogous but distinct chemical compounds, which would violate the core instructions of the request.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, mass spectrometry provides unequivocal confirmation of its molecular mass and offers deep insights into its molecular architecture by identifying characteristic fragment ions.

Molecular Weight Determination

The molecular formula of this compound is C₁₂H₉N₃O₆S. The calculated molecular weight of this compound is approximately 323.28 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this molecular weight. The presence of this peak is a primary indicator of the compound's identity and integrity under the analytical conditions.

Fragmentation Pattern Analysis

While a publicly available experimental mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be deduced based on the known fragmentation behaviors of sulfonamides and aromatic nitro compounds. The fragmentation of the molecular ion is expected to occur at the weakest bonds and through characteristic rearrangements. The primary cleavage sites are anticipated to be the C-S and S-N bonds of the sulfonamide linkage.

Key fragmentation pathways for this compound would likely include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which can lead to the formation of the 4-nitrobenzenesulfonyl cation and the 4-nitrophenylaminyl radical, or the 4-nitrobenzenesulfinyl radical and the 4-nitrophenylaminyl cation.

Cleavage of the C-S bond: This cleavage would result in the formation of the 4-nitrophenyl radical and the [M - C₆H₄NO₂]⁺ ion.

Loss of SO₂: A characteristic rearrangement of sulfonamides can lead to the expulsion of a neutral sulfur dioxide molecule (SO₂).

Fragmentation of the nitro groups: The nitro groups can fragment through the loss of NO (nitric oxide) or NO₂ (nitrogen dioxide).

Based on these principles, a table of plausible major fragment ions and their corresponding m/z values can be constructed.

m/z ValueProposed Fragment IonProposed Structure
323Molecular Ion [M]⁺[C₁₂H₉N₃O₆S]⁺
259[M - SO₂]⁺[C₁₂H₉N₃O₄]⁺
186[O₂NC₆H₄SO₂]⁺[C₆H₄NO₄S]⁺
154[O₂NC₆H₄NHC₆H₄]⁺[C₁₂H₈N₂O₂]⁺
138[O₂NC₆H₄NH]⁺[C₆H₅N₂O₂]⁺
122[O₂NC₆H₄]⁺[C₆H₄NO₂]⁺
92[C₆H₄O]⁺[C₆H₄O]⁺
76[C₆H₄]⁺[C₆H₄]⁺

This detailed analysis of the fragmentation pattern, even if theoretical, provides a robust framework for the structural confirmation of this compound and for its differentiation from isomeric and related compounds through mass spectrometry.

Chemical Reactivity and Transformation Pathways of 4 Nitro N 4 Nitrophenyl Benzenesulfonamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitro-Substituted Phenyl Rings

The reactivity of the two phenyl rings in 4-nitro-N-(4-nitrophenyl)benzenesulfonamide towards aromatic substitution is heavily influenced by the powerful electronic effects of the nitro and sulfonamide groups.

Electrophilic Aromatic Substitution (EAS): The nitro group (–NO₂) is a potent electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. libretexts.org This deactivation occurs through both inductive and resonance effects, reducing the electron density of the benzene (B151609) ring and making it less nucleophilic. youtube.com Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the nitro-substituted phenyl rings of this compound are exceptionally difficult and require harsh reaction conditions. masterorganicchemistry.commasterorganicchemistry.com If substitution were to occur, the nitro group acts as a meta-director, guiding the incoming electrophile to the position meta to itself. libretexts.org The sulfonamide bridge (–SO₂NH–) is also generally considered a deactivating group, further contributing to the low reactivity of the rings in EAS. youtube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to their deactivation in EAS, the electron-withdrawing nitro groups strongly activate the phenyl rings for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com By withdrawing electron density, the nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy. nih.gov Nucleophiles can attack the carbon atoms bearing a suitable leaving group or, in some cases, displace a hydrogen atom (SNAr-H). For this compound, the positions ortho and para to the nitro groups are the most activated sites for nucleophilic attack. youtube.com This reactivity allows for the potential replacement of the nitro groups themselves or other substituents if present, with various nucleophiles such as alkoxides, amines, or thiolates. researchgate.net

Table 1: Predicted Reactivity for Aromatic Substitution on this compound
Reaction TypeReactivity of Phenyl RingsDirecting Effect of –NO₂ GroupRationale
Electrophilic Aromatic Substitution (EAS)Strongly DeactivatedMeta-directingThe –NO₂ and –SO₂NH– groups are strongly electron-withdrawing, reducing the ring's nucleophilicity. libretexts.org
Nucleophilic Aromatic Substitution (SNAr)Strongly ActivatedOrtho, Para-activatingThe –NO₂ groups stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction. mdpi.com

Reduction and Oxidation Chemistry of Nitro and Sulfonamide Moieties

The nitro and sulfonamide groups are redox-active and can undergo various transformations under appropriate conditions.

Reduction Chemistry: The reduction of aromatic nitro groups is a fundamental and widely used transformation in organic synthesis. acs.org The two nitro groups in this compound can be readily reduced to the corresponding primary amino groups (–NH₂), yielding 4-amino-N-(4-aminophenyl)benzenesulfonamide. This transformation can be achieved using a variety of reducing agents. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reagents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective. organic-chemistry.orgacs.org

The reduction proceeds through intermediate species such as nitroso (–NO) and hydroxylamino (–NHOH) compounds. nih.gov Under controlled conditions, it is sometimes possible to selectively reduce one nitro group or to isolate the hydroxylamine (B1172632) intermediate.

Oxidation Chemistry: The sulfonamide moiety (–SO₂NH–) is generally robust and resistant to oxidation under typical laboratory conditions. scielo.org.mx However, the nitrogen-containing functional groups are more susceptible. While the nitro groups are already in a high oxidation state, the sulfonamide nitrogen can participate in oxidative reactions. For example, certain enzymatic systems, like peroxidases, are capable of oxidizing sulfonamides. scielo.org.mx Furthermore, strong oxidizing agents under harsh conditions could potentially lead to degradation of the molecule. A method using potassium persulfate (K₂S₂O₈) has been reported for the oxidation of N-(arylsulfonyl)benzylamines to imines, indicating that the N-H bond and adjacent carbons can be reactive sites under specific oxidative stress. nih.govnih.gov

Derivatization Strategies for Functional Group Modification

The functional groups of this compound serve as handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Modification via Nitro Group Reduction: The most common derivatization strategy involves the reduction of the nitro groups to diamino compounds. The resulting aromatic amine functionalities are versatile intermediates that can undergo numerous reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce disulfonamides.

Diazotization: Treatment with nitrous acid (HNO₂) to form diazonium salts, which are valuable precursors for introducing a wide array of functional groups (e.g., –OH, –CN, halogens) via Sandmeyer-type reactions.

Modification at the Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion. researchgate.net This nucleophilic anion can then be reacted with electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions to generate substituted sulfonamides.

Modification via Nucleophilic Aromatic Substitution: As discussed in section 5.1, the activated phenyl rings can undergo SNAr reactions. This allows for the displacement of the nitro groups by other nucleophiles, providing a direct route to introduce different functionalities onto the aromatic cores.

Table 2: Summary of Derivatization Strategies
Functional GroupReactionResulting StructurePotential for Further Modification
Nitro Groups (–NO₂)Reduction to AminesAromatic diamineAcylation, alkylation, diazotization
Nucleophilic Aromatic SubstitutionDisplacement of –NO₂ with a nucleophile (Nu)Introduction of diverse functional groups (e.g., –OR, –SR, –NR₂)
Sulfonamide N-HDeprotonation followed by reaction with an electrophile (E)N-substituted sulfonamideDepends on the nature of the electrophile (E)

Hydrolysis and Stability Studies under Various Chemical Conditions

Studies on various sulfonamides indicate that they are hydrolytically stable under neutral pH conditions (pH 7) at ambient temperatures. researchgate.net For instance, many N-acylsulfonamides show high stability in aqueous buffers at pH 7.4. nih.gov However, the rate of hydrolysis is dependent on both pH and temperature.

Acidic Conditions (Low pH): Under strongly acidic conditions, hydrolysis can occur, typically involving protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom. This would lead to the cleavage of the sulfur-nitrogen (S–N) bond, yielding 4-nitrobenzenesulfonic acid and 4-nitroaniline (B120555).

Alkaline Conditions (High pH): The sulfonamide bond is generally more stable under alkaline conditions compared to acidic ones. researchgate.net However, at very high pH and elevated temperatures, base-catalyzed hydrolysis can proceed, again resulting in the cleavage of the S–N bond.

The hydrolytic stability suggests that this compound would persist unchanged for extended periods under typical environmental and physiological pH conditions. researchgate.net

Intermolecular Interactions and Supramolecular Assembly of 4 Nitro N 4 Nitrophenyl Benzenesulfonamide

Hydrogen Bonding Networks in Crystalline and Solution States

The sulfonamide moiety (-SO₂NH-) is a robust and highly predictable functional group in crystal engineering due to its strong hydrogen bonding capabilities. The acidic proton on the nitrogen atom acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl and nitro groups serve as effective acceptors.

In the solid state, sulfonamides typically form well-defined hydrogen-bonded patterns. mdpi.com The most common motifs are catemeric chains and cyclic dimers. In the case of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide, the N-H group is expected to engage in strong N-H···O hydrogen bonds. The likely acceptors for this interaction are the oxygen atoms of the sulfonyl group from a neighboring molecule, which is a very common interaction in sulfonamide crystal structures. researchgate.net This interaction often leads to the formation of a C(4) chain motif, as observed in the crystal structure of the related compound 4-Nitro-N-phenylbenzenesulfonamide. Another prevalent motif is the R²₂(8) dimer, where two molecules form a cyclic arrangement through a pair of N-H···O=S bonds. mdpi.com

Table 1: Typical Hydrogen Bonding Geometries in Related Sulfonamide Crystals

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Compound Reference
N-H···O=S~0.86~2.0-2.3~2.9-3.1~150-1704-Methyl-N-(4-nitrophenyl)benzenesulfonamide researchgate.net
N-H···O(nitro)~0.86~2.2-2.5~3.0-3.3~140-160{(4-nitrophenyl)sulfonyl}tryptophan nih.gov

Note: Data is illustrative and based on values reported for structurally similar compounds.

π-π Stacking and Other Non-Covalent Interactions

The two nitrophenyl rings in this compound are electron-deficient due to the strong electron-withdrawing nature of the nitro (-NO₂) and benzenesulfonamide (B165840) groups. This electron-deficient character strongly influences π-π stacking interactions. Rather than the face-to-face stacking typical of electron-rich aromatic systems, these rings are likely to engage in offset-stacked or parallel-displaced arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces.

Beyond π-π stacking, other weak non-covalent interactions play a crucial role in stabilizing the crystal lattice. These include:

C-H···O Interactions: Aromatic C-H groups can act as weak hydrogen bond donors to the abundant sulfonyl and nitro oxygen acceptors, leading to the formation of extended networks.

Nitro···Aryl Interactions: The nitro group can interact with the π-system of an adjacent aromatic ring.

Table 2: Summary of Potential Non-Covalent Interactions

Interaction TypeDescriptionPotential Role
π-π StackingInteraction between electron-deficient nitrophenyl rings.Directs the packing of aromatic cores, often in an offset or parallel-displaced manner.
C-H···OWeak hydrogen bonds between aromatic C-H donors and O=S or O=N acceptors.Links primary hydrogen-bonded motifs into a 3D architecture.
Nitro-π InteractionsInteraction of a nitro group with the face of an aromatic ring.Contributes to packing efficiency and stability.

Co-crystallization and Solid-State Chemistry

The predictable and robust hydrogen bonding capability of the sulfonamide group makes this compound an excellent candidate for co-crystallization. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions. By introducing a second molecule, or "co-former," with complementary functional groups (e.g., a hydrogen bond acceptor like a pyridine (B92270) or a donor like a carboxylic acid), it is possible to form new supramolecular synthons and engineer novel crystal structures with tailored properties.

The N-H donor, coupled with the multiple strong (sulfonyl O) and weaker (nitro O) acceptor sites, allows for a hierarchical application of supramolecular synthons. A strong hydrogen bond acceptor co-former would likely interact with the N-H group, disrupting the self-assembly motifs of the pure compound and creating a new, co-crystalline phase. This strategy is widely used in solid-state chemistry to modify the physical properties of materials.

Self-Assembly Principles and Design of Supramolecular Architectures

The self-assembly of this compound into a specific supramolecular architecture is a result of the energetic balance between the various intermolecular interactions. The strong N-H···O=S hydrogen bonds likely form the primary structural backbone, such as chains or dimers. These primary motifs are then organized into a three-dimensional structure by the weaker C-H···O and π-π stacking interactions.

The design of specific supramolecular architectures using this molecule would involve leveraging this hierarchy of interactions.

Primary Synthon Formation: The reliable N-H···O=S interaction can be used to generate robust 1D chains or 0D dimers.

Dimensional Extension: The orientation of the two nitrophenyl rings relative to the primary hydrogen-bonded structure will dictate how π-π stacking and other weaker forces can link these primary motifs. The torsional flexibility around the S-N and S-C bonds allows the molecule to adopt different conformations to optimize these packing forces. researchgate.net

Predictive Assembly: By understanding the relative strengths of the interactions, one can predict the most likely packing arrangements. The strong directionality of the hydrogen bonds combined with the less directional but significant stacking forces leads to a highly ordered crystalline solid.

In essence, the combination of a strong, directional hydrogen bonding group with large, polarizable aromatic systems makes this compound a molecule whose solid-state assembly is both complex and governed by established principles of supramolecular chemistry.

Potential Applications of 4 Nitro N 4 Nitrophenyl Benzenesulfonamide and Its Derivatives in Chemical Science Non Biological

Utilization as Precursors in Advanced Organic Synthesis

The presence of two nitro groups and a sulfonamide linkage makes 4-nitro-N-(4-nitrophenyl)benzenesulfonamide a valuable precursor for the synthesis of a variety of complex organic molecules, particularly N-heterocycles. The nitro groups can be readily reduced to amino groups, which can then participate in a range of cyclization reactions.

One of the most promising applications of this compound is in the synthesis of phenothiazines. The reductive cyclization of 2-nitrodiphenylamines is a known method for preparing the phenothiazine (B1677639) core structure. rsc.orgnih.gov Similarly, the reduction of both nitro groups in this compound would yield the corresponding diamine, 4-amino-N-(4-aminophenyl)benzenesulfonamide. This diamine could then potentially undergo intramolecular cyclization to form phenothiazine-based sulfonamides. For instance, treatment of the diamine with a strong acid or a transition metal catalyst could facilitate the elimination of the sulfonamide group and subsequent ring closure to yield a phenothiazine scaffold.

Another significant application lies in the synthesis of carbazoles. The reductive cyclization of 2-nitrobiphenyls using reagents like triethyl phosphite (B83602) is a well-established method for carbazole (B46965) synthesis. orgsyn.orgnih.gov By analogy, the di-amino derivative of this compound could serve as a precursor for carbazole derivatives. The intramolecular coupling of the two amino groups, potentially mediated by an oxidizing agent or a catalyst, could lead to the formation of a carbazole ring system bearing a sulfonamide substituent.

The general reactivity of nitroarenes in reductive cyclization reactions opens up possibilities for the synthesis of a wide array of N-heterocycles. orgsyn.org Depending on the reaction conditions and the specific reagents used, the di-amino intermediate derived from this compound could be guided towards the formation of various other heterocyclic systems, making it a versatile starting material in synthetic organic chemistry.

Table 1: Potential Heterocyclic Scaffolds from 4-amino-N-(4-aminophenyl)benzenesulfonamide

Heterocyclic ScaffoldSynthetic StrategyPotential Application
PhenothiazineIntramolecular cyclization with elimination of the sulfonamide groupOrganic electronics, dyes
CarbazoleIntramolecular oxidative coupling of the amino groupsOrganic light-emitting diodes (OLEDs), photovoltaics
Other N-HeterocyclesVaried reductive cyclization conditionsDiverse applications in materials science and catalysis

Ligand Design for Catalytic Systems (excluding specific biological targets)

The sulfonamide moiety and the aromatic rings of this compound and its derivatives provide multiple coordination sites for metal ions, making them attractive candidates for ligand design in non-biological catalysis. The nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms, and the aromatic rings can engage in π-stacking interactions with metal centers.

Sulfonamide-containing ligands have been successfully employed in various transition metal-catalyzed reactions, including cross-coupling reactions. For instance, palladium complexes with sulfonamide-based ligands have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. nih.govyonedalabs.comresearchgate.netmdpi.com The electronic properties of the ligand, which can be tuned by the substituents on the aromatic rings, play a crucial role in the efficiency and selectivity of the catalyst. The electron-withdrawing nitro groups in this compound could significantly influence the electronic environment of a metal center, thereby modulating its catalytic activity.

Furthermore, chiral derivatives of this compound could be synthesized and utilized as ligands in asymmetric catalysis. By introducing chiral centers into the molecule, for example, through the use of chiral amines in its synthesis, it is possible to create ligands that can induce enantioselectivity in catalytic reactions. This is of paramount importance in the synthesis of chiral molecules, which are often required in the pharmaceutical and fine chemical industries.

The development of metal complexes with sulfonamide ligands for various catalytic applications is an active area of research. nih.govnih.govresearchgate.net While many of these applications are in the biological realm, the fundamental principles of coordination chemistry and catalysis are transferable to non-biological systems. The modular nature of this compound allows for systematic modifications to its structure, enabling the fine-tuning of the steric and electronic properties of the resulting ligands for specific catalytic transformations.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

Catalytic ReactionMetal CenterRole of the Ligand
Suzuki-Miyaura Cross-CouplingPalladiumModulating electronic properties and stability of the catalyst
Heck CouplingPalladiumControlling regioselectivity and reactivity
Asymmetric HydrogenationRhodium, RutheniumInducing enantioselectivity through chiral ligand design
Oxidation ReactionsIron, CopperStabilizing high-valent metal species and directing selectivity

Integration into Functional Materials (e.g., polymers, sensors, optical materials)

The unique combination of a sulfonamide group and nitroaromatic moieties in this compound makes it a promising candidate for incorporation into functional materials with tailored properties.

Polymers: The di-amino derivative, 4-amino-N-(4-aminophenyl)benzenesulfonamide, can serve as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the sulfonamide group into the polymer backbone can enhance thermal stability, solubility, and mechanical properties. The synthesis of new copoly(amide-imide)s based on 4,4'-diamino diphenylsulfone has been reported, demonstrating the utility of sulfonamide-containing diamines in polymer synthesis. researchgate.net Furthermore, sulfonamide-containing polymers have been shown to exhibit pH-sensitive properties, making them suitable for applications in sensors and smart materials. nih.govrsc.org

Sensors: Sulfonamides have been investigated as optical chemosensors for the detection of various ions. nih.gov The interaction of the sulfonamide group with an analyte can lead to changes in the photophysical properties of the molecule, such as fluorescence or color, enabling visual or spectroscopic detection. The nitro groups in this compound can further enhance its sensing capabilities by acting as electron-withdrawing groups, which can influence the electronic transitions and the sensitivity of the sensor. Molecularly imprinted polymers (MIPs) based on sulfonamides have also been developed for the selective recognition and sensing of sulfonamide-containing compounds. nih.gov

Optical Materials: Nitroaromatic compounds are known to possess interesting nonlinear optical (NLO) properties due to the presence of the electron-withdrawing nitro group, which can lead to large molecular hyperpolarizabilities. epa.govgoogle.com The incorporation of this compound into polymeric matrices or its use in the synthesis of organic dyes and pigments could lead to materials with enhanced NLO properties. researchgate.netchemrxiv.org The extended π-conjugated system and the presence of both donor (sulfonamide) and acceptor (nitro) groups in derivatives of this compound are key features for achieving significant NLO activity.

Table 3: Functional Materials Incorporating this compound Derivatives

Material TypeFunctional ComponentPotential Application
High-Performance Polymers4-amino-N-(4-aminophenyl)benzenesulfonamideAerospace, electronics
pH-Sensitive PolymersSulfonamide-containing monomersSmart coatings, sensors
Optical ChemosensorsSulfonamide and nitroaromatic moietiesEnvironmental monitoring, chemical analysis
Nonlinear Optical MaterialsNitro-substituted sulfonamide structureOptoelectronics, telecommunications

Role in Host-Guest Chemistry and Molecular Recognition Phenomena

The sulfonamide group is a well-known hydrogen bond donor and acceptor, and the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are the foundation of host-guest chemistry and molecular recognition.

Anion Recognition: Sulfonamides have been extensively studied as receptors for anions. b-cdn.netresearchgate.net The acidic N-H proton of the sulfonamide group can form strong hydrogen bonds with anions such as halides, carboxylates, and phosphates. The binding affinity and selectivity of the receptor can be tuned by modifying the electronic properties of the aromatic rings. The electron-withdrawing nitro groups in this compound are expected to increase the acidity of the N-H proton, thereby enhancing its anion binding capabilities.

Crystal Engineering: The ability of this compound to form predictable intermolecular interactions, such as hydrogen bonds and π-π stacking, makes it a valuable building block in crystal engineering. yonedalabs.comnih.govthieme-connect.de By controlling these interactions, it is possible to design and synthesize crystalline materials with specific structures and properties. For example, the formation of one-dimensional chains or two-dimensional sheets through hydrogen bonding has been observed in the crystal structures of related sulfonamides. nih.gov

Supramolecular Gels: Low molecular weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. The self-assembly process is driven by non-covalent interactions. The presence of both hydrogen bonding and π-π stacking capabilities in this compound and its derivatives suggests their potential as LMWGs for the formation of supramolecular gels. rsc.orgepa.gov These gels could find applications in areas such as materials science and drug delivery.

Table 4: Molecular Recognition and Supramolecular Chemistry Applications

Application AreaKey InteractionsPotential Outcome
Anion RecognitionHydrogen bonding, electrostatic interactionsSelective sensing and separation of anions
Crystal EngineeringHydrogen bonding, π-π stackingDesign of crystalline materials with desired architectures
Supramolecular GelsSelf-assembly through non-covalent interactionsFormation of novel soft materials

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitro-N-(4-nitrophenyl)benzenesulfonamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-nitroaniline with 4-nitrobenzenesulfonyl chloride. Critical conditions include using a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts and a polar aprotic solvent (e.g., dichloromethane) to stabilize intermediates. Reaction temperatures should be maintained between 0–5°C initially, followed by gradual warming to room temperature. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • IR Spectroscopy : Strong asymmetric and symmetric stretches for nitro groups (N–O) at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. Sulfonamide S=O stretches appear at ~1150–1300 cm⁻¹ .
  • NMR : In 1^1H NMR, aromatic protons adjacent to nitro groups show deshielding (δ 8.0–8.5 ppm). The sulfonamide NH proton (if present) appears as a broad singlet at δ ~10–12 ppm. 13^{13}C NMR will display carbons adjacent to nitro groups at δ ~125–140 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 353 (M⁺) with fragmentation patterns indicating loss of NO₂ groups (m/z 307) .

Q. What are the common by-products or impurities formed during the synthesis of this compound, and how can they be identified and removed?

  • Methodological Answer : Common impurities include unreacted 4-nitroaniline or sulfonyl chloride derivatives. TLC (silica gel, ethyl acetate/hexane) can detect these via distinct Rf values. Column chromatography with gradient elution (hexane to ethyl acetate) effectively separates by-products. Residual solvents (e.g., dichloromethane) are removed via rotary evaporation under reduced pressure .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups influence the chemical reactivity and acidity of the sulfonamide group in this compound?

  • Methodological Answer : The dual nitro groups significantly increase the sulfonamide NH acidity due to electron withdrawal, lowering the pKa (~4–5 compared to ~10 for unsubstituted sulfonamides). This enhances nucleophilic substitution reactivity at the sulfonamide sulfur, enabling reactions with alkyl halides or amines under mild conditions. Titration with NaOH (using phenolphthalein) or computational DFT calculations (e.g., Gaussian) can quantify acidity .

Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using:

  • Purity Validation : HPLC (C18 column, acetonitrile/water) to confirm ≥95% purity.
  • Biological Replicates : Triplicate assays with isogenic cell lines (e.g., HEK293) to minimize genetic variability.
  • Dose-Response Curves : IC50 determination via nonlinear regression (GraphPad Prism) to account for potency differences .

Q. How can computational methods like QSAR or molecular docking predict the biological targets of this compound?

  • Methodological Answer :

  • QSAR : Use descriptors like LogP, molar refractivity, and nitro group partial charges to model antimicrobial activity (e.g., against E. coli). Software such as MOE or Schrödinger generates predictive models .
  • Docking : AutoDock Vina simulates binding to carbonic anhydrase IX (PDB ID: 3IAI). The nitro groups’ electron withdrawal enhances hydrogen bonding with active-site Zn²⁺, improving binding affinity (ΔG ≤ -8.5 kcal/mol) .

Q. What experimental approaches are recommended for studying the hydrogen bonding network and crystal structure of this sulfonamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves intermolecular interactions. Crystallize from DMSO/water to obtain needles. Hydrogen bonds (N–H⋯O, O–H⋯O) form infinite chains along the a-axis. Mercury software visualizes packing diagrams and calculates bond lengths (e.g., N–H⋯O ≈ 2.8 Å) .

Q. How does the presence of dual nitro groups affect the compound’s potential as an enzyme inhibitor compared to monosubstituted analogs?

  • Methodological Answer : The dual nitro groups enhance inhibition potency by increasing electron withdrawal, stabilizing enzyme-inhibitor complexes. Compare IC50 values against mono-nitro analogs (e.g., 4-nitrobenzenesulfonamide) using stopped-flow kinetics (kcat/KM analysis). For carbonic anhydrase, dual nitro substitution reduces Ki by ~50% .

Q. What are the methodological challenges in determining the exact mechanism of action for this compound in antimicrobial assays, and how can they be addressed?

  • Methodological Answer : Challenges include non-specific binding and biofilm interference. Address via:

  • Time-Kill Assays : Monitor bacterial viability (CFU counts) over 24 hours.
  • Synergy Studies : Check for potentiation with β-lactams (FIC index ≤0.5 indicates synergy).
  • Resistance Induction : Serial passage in sub-MIC concentrations to assess resistance development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.